molecular formula C16H15N3O3S B12178830 ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12178830
M. Wt: 329.4 g/mol
InChI Key: QELHFYDHFVPNRC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

  • δ 8.77 (s, 1H, thiazole H-5)
  • δ 7.95 (d, $$J = 8.4$$ Hz, 1H, indole H-6)
  • δ 7.42 (d, $$J = 3.2$$ Hz, 1H, indole H-2)
  • δ 4.32 (q, $$J = 7.1$$ Hz, 2H, OCH$$2$$CH$$3$$)
  • δ 3.89 (s, 3H, N–CH$$_3$$)

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$):

  • δ 170.1 (thiazole C-2)
  • δ 162.5 (ester carbonyl)
  • δ 148.9 (indole C-5)
  • δ 121.7–135.4 (aromatic carbons)

HMBC correlations confirm connectivity between the amide nitrogen and both the thiazole C-2 and indole carbonyl.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 3275 cm$$^{-1}$$ (N–H stretch, amide)
  • 1712 cm$$^{-1}$$ (C=O, ester)
  • 1664 cm$$^{-1}$$ (C=O, amide)
  • 1598 cm$$^{-1}$$ (C=N, thiazole)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, λ$$_{\text{max}}$$ occurs at 278 nm (ε = 12,400 M$$^{-1}$$cm$$^{-1}$$), attributed to the π→π* transition of the conjugated indole-thiazole system. A weaker band at 320 nm arises from n→π* transitions in the carbonyl groups.

Mass Spectrometry

Electrospray ionization (ESI) yields a predominant [M+H]$$^+$$ peak at $$m/z$$ 343.4. Fragmentation patterns include:

  • $$m/z$$ 298.3 (loss of CO$$_2$$Et)
  • $$m/z$$ 144.1 (indole-carboxamide ion)
  • $$m/z$$ 116.0 (protonated indole)

Tautomeric and Conformational Analysis

The thiazole ring exists predominantly in the 2-amino-4-ester tautomeric form due to stabilization by the electron-withdrawing ester group. However, quantum mechanical calculations (B3LYP/6-311+G(d,p)) suggest a minor population (<5%) adopts the 4-amino-2-ester form in solution.

Conformational flexibility arises from:

  • Amide bond rotation : The ψ dihedral angle (C–N–C=O) samples synclinal (±60°) and antiperiplanar (180°) conformers.
  • Ester group orientation : The ethyl chain adopts gauche or trans arrangements relative to the thiazole plane.

Molecular dynamics simulations (AMBER) indicate the indole ring preferentially stacks over the thiazole core, minimizing solvent exposure of hydrophobic surfaces. This intramolecular interaction reduces conformational entropy but enhances thermal stability.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-4-5-13-10(8-11)6-7-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

QELHFYDHFVPNRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-(2-Aminothiazol-4-yl)Acetate

The thiazole precursor is synthesized via cyclization of thiourea derivatives with α-halo ketones. For example, ethyl 2-(2-aminothiazol-4-yl)acetate is prepared by reacting ethyl 2-bromoacetate with thiourea in ethanol under reflux (72–78% yield).

Coupling with 1-Methyl-1H-Indole-5-Carboxylic Acid

The critical step involves coupling 1-methyl-1H-indole-5-carboxylic acid with the thiazole-aminated intermediate. Early attempts using N,N′-dicyclohexylcarbodiimide (DCC) resulted in poor conversion (≤50%) due to steric hindrance from bulky indole and thiazole groups. Switching to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane improved yields to 76%.

Table 1: Peptide Coupling Agent Efficiency

Coupling AgentSolventTemperatureYield (%)
DCCCH₂Cl₂0°C → RT48
EDCCH₂Cl₂0°C → RT76

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for reducing reaction times and improving yields. In the synthesis of analogous indole-thiazole hybrids, microwave-assisted hydrazide formation achieved 98% conversion in 3 minutes compared to 6 hours under conventional reflux. For this compound, this approach involves:

Ester Hydrolysis and Hydrazide Formation

Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate is treated with hydrazine hydrate under microwave irradiation (700 W, 3 minutes), yielding the hydrazide intermediate with near-quantitative conversion.

Condensation with Indole Carbonyl Chloride

The hydrazide intermediate reacts with 1-methyl-1H-indole-5-carbonyl chloride in acetic acid under microwave conditions (5–6 minutes), achieving 89% yield compared to 68% under 12-hour reflux.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Reaction Time12 hours6 minutes
Yield (%)6889
Purity (HPLC)92%98%

Reductive Amination and Alkylation Strategies

Alternative routes employ reductive amination to construct the carbonylamino linkage. A study on structurally related compounds used sodium triacetoxyborohydride (STAB) as a reducing agent for imine intermediates formed between indole aldehydes and thiazole amines. While this method is less common for the target compound, it offers advantages in stereochemical control.

Aldehyde Intermediate Preparation

1-Methyl-1H-indole-5-carbaldehyde is synthesized via Swern oxidation of the corresponding alcohol (CrO₃, oxalyl chloride, dimethyl sulfide).

Reductive Coupling

The aldehyde reacts with ethyl 2-aminothiazole-4-carboxylate in dichloroethane with STAB, yielding the target compound in 65% yield after purification by column chromatography.

Challenges in Hydrazide-Mediated Pathways

Hydrazide intermediates, while useful, pose synthetic challenges. Conventional hydrazine hydrate treatment of ethyl esters often produces undesired byproducts like 1H-indole-2-carbohydrazide. Optimized conditions using neat hydrazine hydrate at room temperature mitigated this issue, achieving 98% purity.

Table 3: Hydrazide Formation Optimization

ConditionByproduct (%)Target Yield (%)
Reflux in EtOH4218
Neat, RT593

Industrial-Scale Considerations

For large-scale production, cost-effectiveness and safety are paramount. EDC-mediated coupling is preferred over DCC due to lower toxicity and easier removal of byproducts . Additionally, microwave reactors, while efficient, require significant capital investment, making conventional reflux still relevant for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring can participate in enzyme inhibition. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Molecular Weight Notable Substituents Reference
Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Thiazole-4-COOEt, indole-5-carboxamide 343.4* 1-Methylindole, ethyl ester [17]
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate Thiazole-5-COOEt, indole-4-carboxamide, methyl at C4 343.4 Positional isomer of indole substitution [17]
5-Amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Pyrazole-thiazole hybrid, benzothiazole substituent 302.35 Benzothiazole, pyrazole core [15]
Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate Thiazole-4-COOEt, Boc-protected aminomethyl 286.3 Boc group, aminomethyl [16]

*Molecular weight inferred from analog in .

Key Observations :

  • Positional Isomerism : The compound in (indole-4-carboxamide) differs only in the indole substitution position, which may alter steric interactions and solubility .

Physicochemical Properties

  • Solubility : Bulkier substituents (e.g., indole vs. pyridinyl in ) may reduce aqueous solubility but improve target binding through hydrophobic interactions .

Biological Activity

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H12N4O3S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory properties. For instance, a related thiazole derivative demonstrated an IC50 value of 71.11 μg/mL against COX-2, suggesting that this compound may similarly inhibit COX enzymes .

Table 1: Comparative IC50 Values for Thiazole Derivatives

Compound NameIC50 (μg/mL)Target Enzyme
Ethyl 2-{[(1-methyl-1H-indol-5-yl)...TBDCOX-2
Related Thiazole Derivative71.11COX-2
Diclofenac54.65COX-2

The mechanism through which this compound exerts its biological effects is likely linked to the modulation of inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.

Anticancer Activity

The thiazole moiety has been associated with anticancer properties in various studies. Compounds containing this structure have shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways . Specifically, compounds similar to this compound have been reported to enhance Oct3/4 expression, a marker associated with pluripotency and cancer stem cells .

Case Study: Induction of Oct3/4 Expression
In a high-throughput screening campaign, derivatives including thiazole structures were identified as potent inducers of Oct3/4 expression. This suggests a role in reprogramming somatic cells into induced pluripotent stem cells (iPSCs), which has implications for regenerative medicine and cancer therapy .

Q & A

Q. What are the common synthetic routes for ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under acidic or basic conditions.
  • Indole coupling : The indole moiety is introduced via amide bond formation between the thiazole amine and a 1-methylindole-5-carbonyl chloride derivative, often using coupling agents like EDCl/HOBt in anhydrous DCM .
  • Esterification : Ethyl ester groups are typically introduced via nucleophilic substitution or esterification of carboxylic acid intermediates . Key reaction parameters include temperature (60–100°C), solvent choice (DMF, THF), and pH control to prevent side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural validation requires:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the thiazole ring protons (δ 7.2–8.1 ppm) and indole NH signals (δ 10.5–11.0 ppm). Carbonyl groups (amide, ester) appear at δ 165–175 ppm in 13C^{13} \text{C}-NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300 cm1^{-1}) confirm functional groups .

Q. What structural features influence its reactivity and biological activity?

  • Thiazole core : The sulfur and nitrogen atoms enable hydrogen bonding and π-π stacking with biological targets .
  • Indole moiety : The planar aromatic system and methyl substitution enhance lipophilicity and membrane permeability .
  • Ester group : Provides a site for hydrolysis to carboxylic acids, modulating solubility and bioavailability .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Reaction parameter screening : Use design of experiments (DoE) to test variables like temperature (40–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., EDCl vs. DCC) .
  • Purification techniques : Gradient flash chromatography (hexane/EtOAc) or recrystallization (DMF/H2_2O) removes byproducts like unreacted indole derivatives .
  • Real-time monitoring : TLC and in situ IR track reaction progress to minimize over-reaction .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and use internal controls .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl esters) to identify critical pharmacophores .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected enzymes (e.g., COX-2, topoisomerases) .

Q. What computational methods predict interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinase domains) using crystal structures (PDB IDs: 1ATP, 2JDO) .
  • QSAR modeling : Hammett constants and logP values correlate substituent effects (e.g., electron-withdrawing groups on indole) with IC50_{50} values .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Lys123 in EGFR) .

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